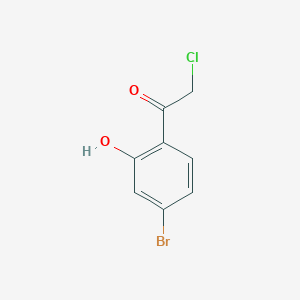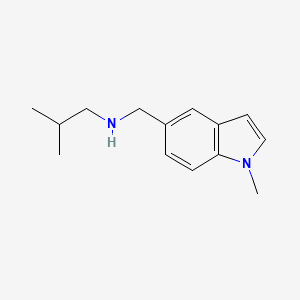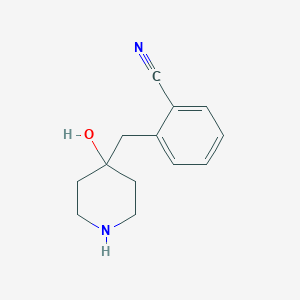![molecular formula C8H12N2O B13585825 [4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
[4-(Methoxymethyl)phenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxymethyl)phenyl]hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of phenylhydrazine, where a methoxymethyl group is attached to the para position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [4-(Methoxymethyl)phenyl]hydrazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Methoxymethyl)phenyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Methoxymethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [4-(Methoxymethyl)phenyl]hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylhydrazine: A parent compound with similar reactivity but lacks the methoxymethyl group.
4-Methoxyphenylhydrazine: Similar structure but with a methoxy group instead of a methoxymethyl group.
4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
[4-(Methoxymethyl)phenyl]hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[4-(methoxymethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7-2-4-8(10-9)5-3-7/h2-5,10H,6,9H2,1H3 |
InChI-Schlüssel |
WPYMGNFTVGSSAE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)


![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)

![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)




![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)

